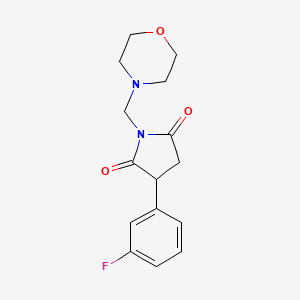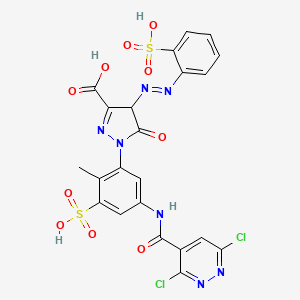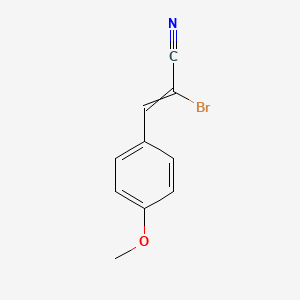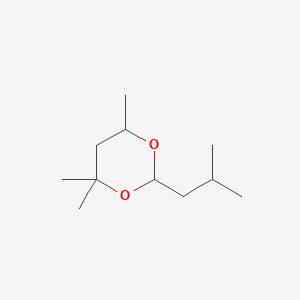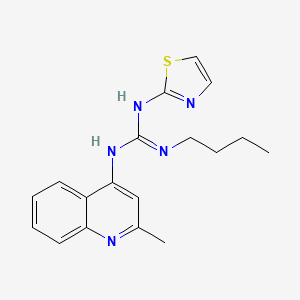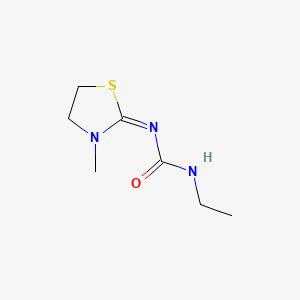
N-Ethyl-N'-(3-methyl-2-thiazolidinylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yields. Another method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, leading to the formation of N-substituted ureas .
Industrial Production Methods: Industrial production of N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea typically involves large-scale synthesis using environmentally friendly and resource-efficient processes. The use of water as a solvent and the avoidance of toxic volatile organic compounds (VOCs) are key considerations in these methods .
化学反応の分析
Types of Reactions: N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in free radical bromination reactions at the benzylic position . Additionally, it can form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively .
Common Reagents and Conditions: Common reagents used in the reactions of N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea include N-bromosuccinimide (NBS) for bromination reactions and hydroxylamine for the formation of oximes . These reactions typically occur under mild conditions and can be catalyzed by various agents.
Major Products: The major products formed from these reactions include brominated derivatives, oximes, and hydrazones. These products can be further utilized in various chemical and biological applications.
科学的研究の応用
N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiazolidine derivatives, including N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea, exhibit diverse pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory activities . These compounds are also used in the development of new drug candidates and as probes for studying biological processes.
作用機序
The mechanism of action of N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea involves its interaction with various molecular targets and pathways. Thiazolidine derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its binding affinity to these targets, contributing to its pharmacological properties.
類似化合物との比較
N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea can be compared with other thiazolidine derivatives such as 2-thiazolidinimine and 3-methylthiazolidine . These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of ethyl and methyl groups in N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea distinguishes it from other thiazolidine derivatives, contributing to its unique chemical and biological properties.
Conclusion
N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure, diverse reactivity, and pharmacological properties make it a valuable compound in the fields of chemistry, biology, and medicine.
特性
CAS番号 |
73696-65-8 |
|---|---|
分子式 |
C7H13N3OS |
分子量 |
187.27 g/mol |
IUPAC名 |
(3E)-1-ethyl-3-(3-methyl-1,3-thiazolidin-2-ylidene)urea |
InChI |
InChI=1S/C7H13N3OS/c1-3-8-6(11)9-7-10(2)4-5-12-7/h3-5H2,1-2H3,(H,8,11)/b9-7+ |
InChIキー |
MIDJYCDZEYLUAF-VQHVLOKHSA-N |
異性体SMILES |
CCNC(=O)/N=C/1\N(CCS1)C |
正規SMILES |
CCNC(=O)N=C1N(CCS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


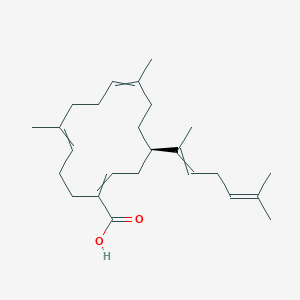



![Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]-](/img/structure/B14463141.png)
![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)
![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)
